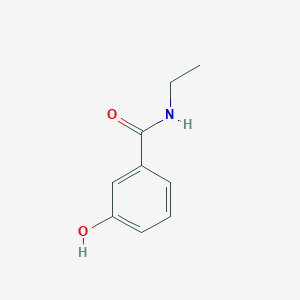

N-ethyl-3-hydroxybenzamide

Overview

Description

N-Ethyl-3-hydroxybenzamide (CAS: 15788-98-4) is a benzamide derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It features a hydroxy group at the 3-position of the benzene ring and an ethyl-substituted amide group. Its structural simplicity and functional groups make it a versatile intermediate for further derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-1H-indole-2,3-dione can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of isatin (1H-indole-2,3-dione) with benzyl halides under basic conditions .

Industrial Production Methods

Industrial production of 1-benzyl-1H-indole-2,3-dione typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the compound into different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

1-benzyl-1H-indole-2,3-dione has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-ethyl-3-hydroxybenzamide but differ in substituents, synthesis routes, and applications.

3-Hydroxy-N-methylbenzamide

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Differences : Replaces the ethyl group with a methyl group on the amide nitrogen.

- Properties : Lower molecular weight and reduced lipophilicity compared to the ethyl derivative.

- Applications : Used as a building block in organic synthesis. Priced at €552.00/2500 mg , it is more expensive than this compound (€448.00/2500 mg ) .

N,N-Diethyl-3-hydroxybenzamide (CAS: 15789-04-5)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Differences : Contains two ethyl groups on the amide nitrogen, increasing steric bulk and lipophilicity.

- Synthesis : Prepared via diethylation of 3-hydroxybenzoic acid derivatives.

- Applications : Historical use in early chemical studies, highlighting the impact of alkyl chain length on solubility and reactivity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Key Differences : Features a branched hydroxyalkyl group and a methyl substituent on the benzene ring.

- Synthesis: Synthesized from 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol.

- Applications : Possesses an N,O-bidentate directing group , making it suitable for metal-catalyzed C–H bond functionalization reactions .

3,4,5-Trihydroxy-N-alkyl-benzamides

- Examples: 3,4,5-Trihydroxy-N-sec-butyl-benzamide (C₁₁H₁₅NO₄, MW: 225.24 g/mol) 3,4,5-Trihydroxy-N-hexyl-benzamide (C₁₃H₁₉NO₄, MW: 253.29 g/mol)

- Applications : Studied for their radical-scavenging activity, contrasting with the single hydroxy group in this compound .

N-(3-Methylphenyl)-3-nitrobenzamide (CAS: 69754-50-3)

- Molecular Formula : C₁₄H₁₂N₂O₃

- Molecular Weight : 256.26 g/mol

- Key Differences : Nitro group at the 3-position (electron-withdrawing) and a methylphenyl substituent.

- Applications: Potential use in materials science due to nitro group reactivity .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Synthetic Flexibility : this compound’s ethyl group offers a balance between lipophilicity and steric hindrance, making it preferable over methyl derivatives in drug design .

- Functional Group Impact : The presence of multiple hydroxy groups (e.g., in 3,4,5-trihydroxy derivatives) significantly enhances antioxidant activity compared to single-hydroxy analogs .

- Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrate the importance of N,O-bidentate directing groups in facilitating metal-catalyzed reactions, a feature absent in simpler benzamides .

Biological Activity

N-ethyl-3-hydroxybenzamide (C₉H₁₁NO₂) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antibacterial, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) attached to a benzene ring, which is further substituted by an ethyl group and an amide functional group. This unique structural arrangement contributes to its distinct chemical properties and biological activities.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Hydroxyl and ethyl substitutions | Exhibits antioxidant and antibacterial properties |

| N-methyl-3-hydroxybenzamide | Methyl group instead of ethyl | May exhibit different solubility and activity |

| N-propyl-3-hydroxybenzamide | Propyl group instead of ethyl | Potentially different pharmacokinetic properties |

| 4-Hydroxy-N,N-diethylbenzamide | Diethyl substitution on the amide nitrogen | May show enhanced lipophilicity |

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, thereby inhibiting oxidative stress. This activity is attributed to the compound's ability to form hydrogen bonds through its hydroxyl and amino groups, allowing it to interact effectively with various reactive species.

2. Antibacterial Properties

This compound has been studied for its antibacterial effects against several bacterial strains. In vitro assays demonstrated that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

3. Anticancer Potential

Emerging studies suggest that this compound may also have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly in ovarian cancer cells, where it enhances cell viability compared to conventional treatments. The mechanism involves the activation of caspases and modulation of p53 pathways .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and total antioxidant capacity tests. The results indicated that this compound exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antibacterial Testing

In a comparative study, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of this compound revealed that treatment with the compound led to significant apoptosis in ovarian cancer PA-1 cells. Mechanistic studies showed involvement of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Properties

IUPAC Name |

N-ethyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARKGOSBVSNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524826 | |

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-98-4 | |

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.